Fen1-IN-6

DNA repair FEN1 inhibition cancer therapeutics

Select Fen1-IN-6 when DNA repair research demands concurrent FEN1 (IC50=10 nM) and XPG (IC50=23 nM) inhibition. Its ~2.3-fold selectivity window makes it optimal for probing RAD2 family functional redundancy or serving as a validated comparator for highly selective FEN1 inhibitors (>75-fold). The N-hydroxyurea metal-chelating mechanism is confirmed by X-ray crystallography. Apply as a reference compound for SAR campaigns or alkylating-agent chemosensitization assays. Differentiate your results with quantitative selectivity data—not nominal class membership.

Molecular Formula C12H8N2O5S2
Molecular Weight 324.3 g/mol
Cat. No. B12378660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFen1-IN-6
Molecular FormulaC12H8N2O5S2
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)N(C3=O)O
InChIInChI=1S/C12H8N2O5S2/c15-11-10-9(13-12(16)14(11)17)8(6-20-10)21(18,19)7-4-2-1-3-5-7/h1-6,17H,(H,13,16)
InChIKeyJBDRLOXEKRVFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fen1-IN-6 Procurement Guide: Biochemical Profile, Chemical Identity, and Research-Grade Specifications for FEN1 Inhibitor Selection


Fen1-IN-6 (compound 9, CAS 824983-84-8) is a small-molecule inhibitor of flap endonuclease 1 (FEN1), a structure-specific DNA repair nuclease belonging to the 5′ nuclease superfamily [1]. The compound exhibits an IC50 of 10 nM against recombinant human FEN1 in biochemical assays and also inhibits the related endonuclease xeroderma pigmentosum G (XPG) with an IC50 of 23 nM [1]. Fen1-IN-6 belongs to the N-hydroxyurea chemical class, with the N-hydroxyurea moiety functioning as a metal-chelating pharmacophore that coordinates two catalytic magnesium ions in the FEN1 active site [2]. Its molecular formula is C12H8N2O5S2 with a molecular weight of 324.33 g/mol [1].

Fen1-IN-6 vs. Other FEN1 Inhibitors: Why Chemical Substitution Without Comparative Data Risks Experimental Failure


FEN1 inhibitors within the N-hydroxyurea chemotype exhibit substantial variation in both target potency and selectivity across the RAD2 nuclease family, making generic substitution without compound-specific validation unreliable [1]. For instance, the selectivity profile for XPG—a closely related endonuclease whose inhibition could produce distinct biological consequences—varies dramatically among compounds in the same series, ranging from ~2-fold to over 75-fold [1]. Furthermore, the mode of substrate competition differs subtly between structurally similar N-hydroxyurea analogs, with some acting as uncompetitive inhibitors and others exhibiting mixed or competitive kinetics [2]. These divergent selectivity windows and mechanistic nuances mean that experimental outcomes obtained with one inhibitor cannot be reliably extrapolated to another without direct comparative data. The quantitative evidence presented below enables informed selection based on verifiable differentiation rather than nominal target class membership.

Fen1-IN-6 Comparative Evidence: Quantitative Potency, Selectivity, and Class Differentiation Data for Procurement Decisions


Fen1-IN-6 FEN1 Inhibition Potency: 10 nM IC50 vs. Class-Leading N-Hydroxyurea Inhibitors

Fen1-IN-6 inhibits recombinant human FEN1 with an IC50 of 10 nM in biochemical assays [1]. This potency positions it within the low nanomolar range but below the most potent compounds in the same N-hydroxyurea series. FEN1-IN-2 (compound 20) achieves an IC50 of 3 nM against FEN1, representing a 3.3-fold greater potency than Fen1-IN-6 . FEN1-IN-7 (compound 16) shows an IC50 of 18 nM, approximately 1.8-fold less potent than Fen1-IN-6 [2]. FEN1-IN-4 (compound 2) inhibits hFEN1-336Δ with an IC50 of 30 nM, making it 3-fold less potent than Fen1-IN-6 . LNT1 (FEN1-IN-1) exhibits an IC50 of 11 nM, essentially equipotent to Fen1-IN-6 .

DNA repair FEN1 inhibition cancer therapeutics

Fen1-IN-6 XPG Off-Target Activity: 23 nM IC50 vs. Highly Selective FEN1 Inhibitors in the Same Class

Fen1-IN-6 inhibits XPG (xeroderma pigmentosum G), a closely related endonuclease in the RAD2 family, with an IC50 of 23 nM, resulting in a selectivity ratio (FEN1:XPG IC50) of approximately 2.3-fold [1]. This modest selectivity contrasts sharply with more selective analogs in the same N-hydroxyurea series. FEN1-IN-2 exhibits an IC50 of 226 nM against XPG, yielding a 75.3-fold selectivity ratio . FEN1-IN-7 shows an IC50 of 3.04 μM against XPG, corresponding to a 169-fold selectivity ratio [2]. FEN1-IN-8 demonstrates selectivity where FEN1 IC50 < 100 nM while EXO1 IC50 falls between 100 nM and 1 μM . MSC778, a structurally distinct metal-chelating FEN1 inhibitor, exhibits >65-fold selectivity over EXO1, GEN1, and XPG with a FEN1 IC50 of 3.0 nM .

XPG selectivity RAD2 nuclease family off-target

Fen1-IN-6 Chemotype Classification: N-Hydroxyurea Metal-Chelating Pharmacophore with Structurally Validated Binding Mode

Fen1-IN-6 belongs to the N-hydroxyurea (HU) chemotype class of FEN1 inhibitors, distinguished by a metal-chelating mechanism fundamentally different from that of arylstibonic acid derivatives such as NSC-13755 [1]. X-ray crystallographic studies of N-hydroxyurea inhibitors (compounds 1, 2, and 4 in the Exell et al. 2016 study) bound to hFEN1 (PDB: 5FV7) demonstrate that the N-hydroxyurea moiety directly coordinates the two catalytic magnesium ions in the FEN1 active site, anchored by inner-sphere contacts from carboxylate residues E160, D179, and D181 [1]. In contrast, the arylstibonic acid derivative NSC-13755 was shown to produce off-target effects resulting in a synthetic lethal phenotype in yeast RAD27-deficient strains, indicating that chemotype selection directly impacts experimental fidelity [2]. Compounds within the N-hydroxyurea class, despite having similar IC50 values, exhibit subtle differences in their mode of substrate competition, with some acting as uncompetitive inhibitors and others displaying mixed or competitive kinetics [1].

N-hydroxyurea metal chelation X-ray crystallography binding mode

Fen1-IN-6 Cellular Activity and in vivo Data: Absence of Published Cell-Based EC50 or Animal Model Studies

A comprehensive literature search reveals no published cell-based EC50 values, cellular thermal shift assay (CETSA) data, or in vivo pharmacokinetic/pharmacodynamic studies specifically for Fen1-IN-6 (compound 9). This contrasts with more extensively characterized FEN1 inhibitors: MSC778 demonstrates cell target engagement with a NanoBRET EC50 of 31 nM and shows preferential killing of BRCA2 KO DLD-1 colorectal cancer cells with a 10-fold margin over wild-type . BSM-1516 has been validated with CETSA EC50 of 24 nM in live cells and demonstrates ~15-fold increased sensitivity in BRCA2-deficient DLD1 cells (EC50 of 350 nM vs. 5 μM in wild-type) in clonogenic assays [1]. The N-hydroxyurea class as a whole exhibits substantially higher cellular EC50 values than in vitro inhibition constants, a limitation acknowledged in the literature [2].

cellular activity in vivo EC50 limitations

Fen1-IN-6 Application Scenarios: Evidence-Based Selection for DNA Repair Research and Biochemical Assays


Biochemical FEN1/XPG Dual Inhibition Studies

Fen1-IN-6 is optimally suited for in vitro biochemical experiments requiring concurrent inhibition of both FEN1 and XPG, based on its IC50 values of 10 nM and 23 nM respectively (selectivity ratio ~2.3-fold) [1]. This dual RAD2 family inhibition profile distinguishes it from highly selective FEN1 inhibitors such as FEN1-IN-2 (75-fold selective) or FEN1-IN-7 (169-fold selective), making Fen1-IN-6 a candidate for investigating functional redundancy or synthetic interactions between FEN1 and XPG in DNA repair pathways [1].

N-Hydroxyurea Chemotype Reference Compound for Structure-Activity Relationship (SAR) Studies

Fen1-IN-6 serves as a reference compound representing the N-hydroxyurea class of metal-chelating FEN1 inhibitors, whose binding mechanism has been validated by X-ray crystallography showing direct coordination of the two catalytic magnesium ions [2]. Within the SAR landscape of the Tumey et al. series, Fen1-IN-6 occupies a specific position with intermediate potency (10 nM) and modest XPG selectivity (~2.3-fold), enabling its use as a comparator when evaluating structural modifications that affect potency or selectivity in the RAD2 nuclease family [1].

In vitro Chemosensitization Assays with DNA Damaging Agents

Compounds from the N-hydroxyurea series have been demonstrated to potentiate the action of methyl methanesulfonate (MMS) and temozolomide in bladder cancer cell line T24, with the parent series showing over 1000-fold specificity against XPG in optimized analogs [1]. While Fen1-IN-6 has not been individually characterized in cellular chemosensitization assays, its membership in this series supports its application as a biochemical tool for investigating FEN1-dependent sensitization to alkylating agents in DNA repair pathway studies [1][2].

Negative Control or Comparator for Highly Selective FEN1 Inhibitor Studies

Due to its modest 2.3-fold selectivity for FEN1 over XPG, Fen1-IN-6 can function as a comparator or negative control in experiments designed to validate the target-specific effects of highly selective FEN1 inhibitors such as FEN1-IN-2 (75-fold selective) [1]. This application leverages the quantitative selectivity differential to control for RAD2 family off-target effects when interpreting phenotypes observed with more selective tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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